Vitexin rhamnoside

概要

説明

Vitexin rhamnoside, also known as Vitexin 2-O-rhamnoside, is an active component of hawthorn, a member of the Rosaceae family . It exhibits a broad spectrum of pharmacological properties such as anti-inflammatory, sedative, anti-arrhythmia, effectively inhibiting lipid oxidation, decreasing blood pressure and serum levels of cholesterol, improving digestion and relieving food stasis . It also contributes to the protection against H2O2-mediated oxidative stress damage and has potential to treat cardiovascular system diseases .

Synthesis Analysis

Vitexin 2-O-rhamnoside may be used as an analytical reference standard for the quantification of the analyte in hawthorn leaves, fruits and plasma samples using various chromatography techniques . It inhibits DNA synthesis in MCF-7 breast cancer cells .Molecular Structure Analysis

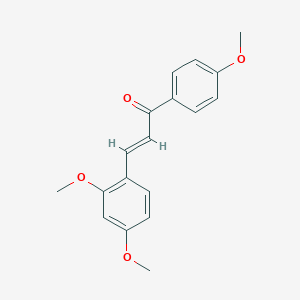

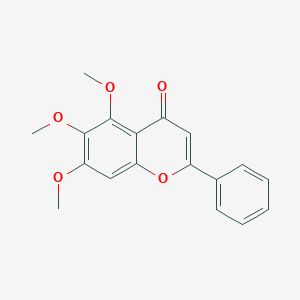

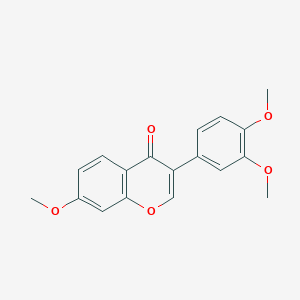

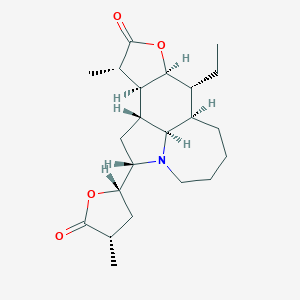

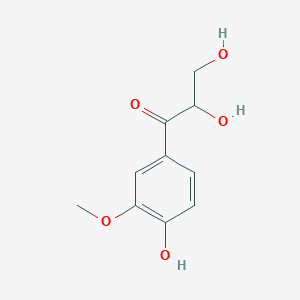

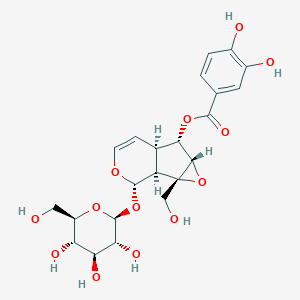

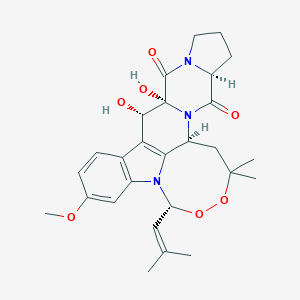

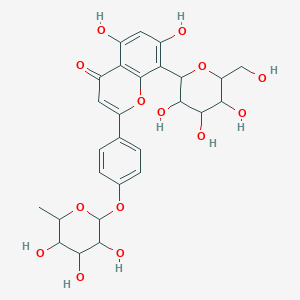

The chemical formula of Vitexin rhamnoside is C27H30O14 . Its exact mass is 578.16 and the molecular weight is 578.520 . The elemental analysis shows C, 56.06; H, 5.23; O, 38.72 .Chemical Reactions Analysis

Vitexin and isovitexin showed a downward trend during the germination process of mung bean . A method based on high performance liquid chromatography was established for the determination of vitexin and isovitexin in mung beans .Physical And Chemical Properties Analysis

Vitexin rhamnoside is a flavonoid glycoside that has been found in B. vulgaris species . The detection limits of vitexin and isovitecin were 0.04173 μg/mL and 0.023255 μg/mL, respectively .科学的研究の応用

Antioxidant Activity : Vitexin rhamnoside was evaluated for its antioxidant properties. However, it was found not to be a significant radical scavenger in the leaves of Crataegus monogyna (Raudonis et al., 2009).

Anti-apoptotic and Anti-oxidative Activity : Studies on human adipose-derived stem cells (hADSCs) revealed that Vitexin rhamnoside has anti-oxidative and anti-apoptotic activities, particularly in cellular injury induced by oxidative stress (Wei et al., 2014).

Intestinal Absorption : Research on the absorption mechanism of Vitexin rhamnoside in rats indicated that passive diffusion dominates its absorptive transport behavior, and its absorption can be enhanced with P-glycoprotein inhibitors (Xu et al., 2008).

Pharmacokinetics : Pharmacokinetic studies in rats demonstrated that Vitexin rhamnoside exhibits variance in pharmacokinetic parameters, especially when administered simultaneously with other compounds (Liang et al., 2008).

Excretion Studies : In mice, Vitexin rhamnoside was primarily excreted as a prototype through biliary and renal routes after oral and intravenous administration (An et al., 2012).

Anti-Proliferative Activity on Melanoma Cells : Vitexin rhamnoside showed significant anti-proliferative activity against B16F10 melanoma cells and could inhibit melanin synthesis, suggesting potential in treating hyperpigmentation disorders (Mustapha et al., 2015).

Pharmacokinetic and Bioavailability Studies : A study on rats indicated that Vitexin rhamnoside has poor oral bioavailability, suggesting extensive first-pass metabolism or poor absorption (Liang et al., 2007).

Neuroprotective Effects : Vitexin was found to have neuroprotective effects against cerebral ischemia/reperfusion injury in mice, possibly through modulation of MAPK and apoptosis signaling pathways (Wang et al., 2015).

Cardioprotective Effects : Vitexin demonstrated cardioprotective effects against myocardial ischemia/reperfusion injury by regulating mitochondrial dysfunction and mitochondrial dynamics imbalance (Xue et al., 2020).

Anti-Metastatic Potential : Vitexin showed potential anti-metastatic effects in rat pheochromocytoma cells, implicating its use in cancer treatment (Choi et al., 2006).

Safety And Hazards

将来の方向性

Vitexin rhamnoside has shown a wide range of biological effects including antiviral activities . It improved memory retrieval in scopolamine model of memory impairment in rats . More basic research is needed on the antioxidative effects of vitexin in vivo, and carrying out clinical trials for the treatment of oxidative stress-related diseases is also recommended .

特性

IUPAC Name |

5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-9-19(32)21(34)24(37)27(38-9)39-11-4-2-10(3-5-11)15-7-14(31)17-12(29)6-13(30)18(25(17)40-15)26-23(36)22(35)20(33)16(8-28)41-26/h2-7,9,16,19-24,26-30,32-37H,8H2,1H3/t9-,16+,19-,20+,21+,22-,23+,24+,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIBNXKQZAUBRD-VVZHCWMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=C(C=C4O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=C(C=C4O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186171 | |

| Record name | Vitexin rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vitexin rhamnoside | |

CAS RN |

32426-34-9 | |

| Record name | Vitexin rhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032426349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitexin rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-[(6-deoxy-α-L-mannopyranosyl)oxy]phenyl]-8-β-D-glucopyranosyl-5,7-dihydroxy-4H-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。